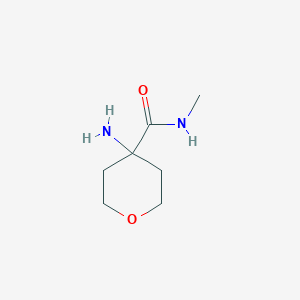

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

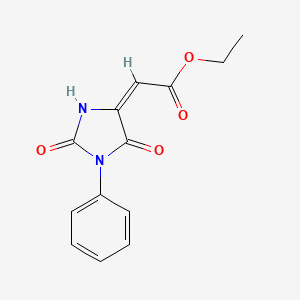

4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide is a chemical compound with the CAS Number: 1268883-06-2 and the Linear Formula: C7H14N2O2 . It contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .

Molecular Structure Analysis

The molecular structure of this compound is represented by the Linear Formula: C7H14N2O2 . This indicates that the molecule is composed of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 158.2 . The compound is in liquid form, with a refractive index of n20/D 1.463 and a density of 0.977 g/cm3 at 25 °C .Scientific Research Applications

Scientific Research Applications of 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide

Synthesis and Biological Activity

This compound has been explored in the synthesis of various biologically active compounds. One notable application is in the synthesis of CCR5 antagonists, which are crucial in HIV treatment and prevention. A practical method was developed for synthesizing an orally active CCR5 antagonist featuring the this compound moiety, highlighting the compound's potential in medicinal chemistry (Ikemoto et al., 2005).

Kinetics and Mechanism of Hydrolysis

Research into the kinetics and mechanism of hydrolysis of compounds related to this compound, such as amidals, provides valuable insights into their stability and degradation pathways. Studies have revealed the impact of N-methylation on the hydrolysis rate, suggesting the potential for chemical manipulation to enhance stability (Chen, Crooks & Hussain, 1995).

Antiviral and Antimicrobial Activities

Compounds derived from this compound have been explored for their antiviral and antimicrobial properties. For instance, dihydropyrancarboxamides related to zanamivir, a known influenza treatment, have shown promise as new inhibitors of influenza virus sialidases, with variations in the structure affecting their inhibitory activity and in vivo efficacy (Smith et al., 1998). Moreover, some derivatives of this compound have exhibited notable antimicrobial activity, further highlighting the compound's versatility in drug development (Aytemir, Erol, Hider & Özalp, 2003).

Safety and Hazards

The safety information for 4-Aminotetrahydro-N-methyl-2H-pyran-4-carboxamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name |

4-amino-N-methyloxane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-6(10)7(8)2-4-11-5-3-7/h2-5,8H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTKNSYKTHFFMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CCOCC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

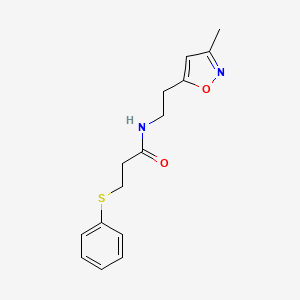

![N-(3-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2419455.png)

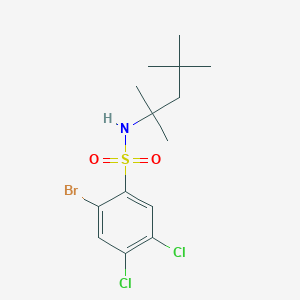

![2-[4-(2-Fluorophenyl)-1-piperazinyl]quinoxaline](/img/structure/B2419457.png)

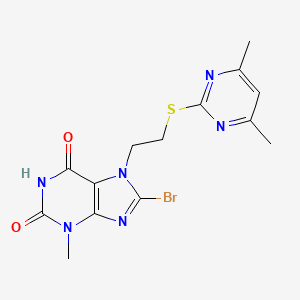

![2-[(2-Chlorobenzyl)sulfanyl]-4-(isopropylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2419464.png)

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,5-dimethoxybenzamide](/img/structure/B2419465.png)

![1-(2-Ethoxyethyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2419472.png)

![1-(benzo[d]thiazol-2-yl)-N-(2,4-dimethoxyphenyl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2419474.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2419476.png)